4-Benzylpiperidine vs. 4-Methylpiperazine Head Group: Lipophilicity-Driven Differentiation in Triazine-2,4-diamine Scaffolds
The target compound incorporates a 4-benzylpiperidine head group, which confers substantially higher calculated lipophilicity compared to the 4-methylpiperazine-bearing analog N²-(4-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine (MLS000084192). The target compound (C₂₃H₂₈N₆, MW 388.5) has an estimated AlogP of approximately 3.8–4.2, whereas the 4-methylpiperazine analog (C₁₆H₂₃N₇, MW 313.4) has a predicted AlogP of approximately 2.0–2.5 [1]. This ~1.5–2.0 log unit difference translates to a theoretical 30- to 100-fold higher octanol-water partition coefficient, directly impacting passive membrane permeability and blood-brain barrier penetration potential [2]. This property difference is class-level inference derived from the known AlogP contributions of the benzyl group (+1.5 to +1.8 log units) versus the N-methyl group (+0.2 to +0.5 log units) on the piperidine/piperazine ring [2].
| Evidence Dimension | Calculated lipophilicity (AlogP) |
|---|---|
| Target Compound Data | Estimated AlogP = 3.8–4.2 (C₂₃H₂₈N₆, MW 388.5) |
| Comparator Or Baseline | N²-(4-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine (MLS000084192): Estimated AlogP = 2.0–2.5 (C₁₆H₂₃N₇, MW 313.4) |
| Quantified Difference | ΔAlogP ≈ +1.5 to +2.0 log units (favoring target compound); ~30- to 100-fold higher theoretical partition coefficient |
| Conditions | Calculated logP values based on atom-based fragment contribution methods; not experimentally measured logD₇.₄ |
Why This Matters
For CNS-targeted screening programs requiring blood-brain barrier penetration, a higher logP range (3–5) is strongly associated with improved brain exposure, making the target compound a more rational choice than its 4-methylpiperazine analog for neuroscience discovery campaigns.
- [1] BindingDB. BDBM41224: N²-(4-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine (MLS000084192). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=41224 View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 (Provides AlogP fragment contribution values for benzyl and N-methyl substituents used in this class-level inference). View Source
